5-(Chloromethyl)benzofuran
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Overview
Description
5-(Chloromethyl)benzofuran is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. The presence of a chloromethyl group at the 5-position of the benzofuran ring makes this compound particularly interesting for various chemical and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
O-Alkylation followed by cyclization: One common method involves the O-alkylation of salicylaldehydes followed by cyclization to form the benzofuran ring.
Perkin Benzofuran Synthesis: This method involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate.
McMurry Reaction: This involves the coupling of carbonyl compounds using titanium reagents to form the benzofuran ring.
Cycloisomerization of Alkyne-o-Substituted Phenols: This method involves the cycloisomerization of alkyne-substituted phenols to form benzofurans.
Industrial Production Methods:
Metal-Free Cyclization: This method involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents.
Ru-Catalyzed Isomerization: This involves the isomerization of appropriate precursors using ruthenium catalysts.
Pd-Catalyzed Addition: This method involves the addition of potassium aryltrifluoroborates to aliphatic nitriles using palladium catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives such as benzofuran-5-carboxylic acid.
Reduction Products: Reduced derivatives such as 5-methylbenzofuran.
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Mechanism of Action
Target of Action
5-(Chloromethyl)benzofuran, a derivative of benzofuran, has been found to interact with various targets. The primary target of benzofuran is Lysozyme , an enzyme that plays a crucial role in the immune system by breaking down the cell walls of certain bacteria . .
Mode of Action
Benzofuran derivatives have been shown to stimulate the impulse propagation mediated transmitter release of neurotransmitters such asdopamine, norepinephrine, and serotonin in the brain . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release.
Biochemical Pathways
Benzofuran derivatives have been shown to possess strong biological activities such asantitumor, antibacterial, antioxidative, and antiviral activities . These activities suggest that this compound may affect multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
It has been noted that one of the targets achieved with most of the more recent compounds, including benzofuran derivatives, is improved bioavailability . This suggests that this compound may have favorable ADME properties that enhance its bioavailability.
Result of Action
Benzofuran derivatives have been shown to exhibit potentantibacterial activity . This suggests that this compound may also have potent antibacterial activity, leading to the inhibition of bacterial growth.
Biochemical Analysis
Biochemical Properties
For instance, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been shown to have sustained stimulant-like effects in rats .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have more potent effects than 3,4-methylenedioxyamphetamine (MDA) in vitro and in vivo, producing sustained stimulant-like effects in rats .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Benzofuran derivatives have been shown to have a wide range of biological and pharmacological applications .
Subcellular Localization
Benzofuran derivatives have been shown to have a wide array of biological activities, making it a privileged structure in the field of drug discovery .
Scientific Research Applications
5-(Chloromethyl)benzofuran has a wide range of applications in scientific research:
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer and psoriasis.
8-Methoxypsoralen: Another benzofuran derivative used in phototherapy.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness:
Properties
IUPAC Name |
5-(chloromethyl)-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGWLHDQWCKHKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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